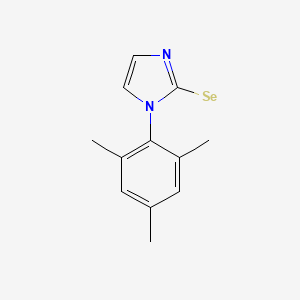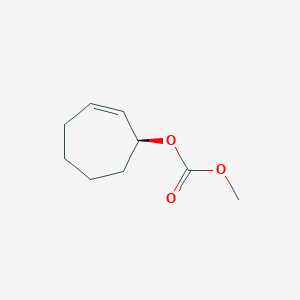![molecular formula C25H55NOSi B12600308 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- CAS No. 639066-09-4](/img/structure/B12600308.png)
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is a chemical compound with the molecular formula C23H51NOSi It is a derivative of propanamine, modified with a dimethyloctadecylsilyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- typically involves the reaction of 1-propanamine with dimethyloctadecylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanamines with different functional groups.
Scientific Research Applications
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- involves its interaction with molecular targets through its silyl and amine groups. These interactions can lead to modifications in the structure and function of the target molecules. The compound can also participate in various chemical pathways, influencing the overall reaction outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3-(diethoxymethylsilyl)-: Similar structure but with diethoxymethylsilyl group instead of dimethyloctadecylsilyl.
1-Propanamine, 3-(triethoxysilyl)-: Contains a triethoxysilyl group, differing in the number and type of alkoxy groups.
Uniqueness
1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is unique due to its long alkyl chain (octadecyl group) attached to the silyl moiety, which imparts distinct hydrophobic properties and potential for surface modification applications. This makes it particularly useful in creating hydrophobic coatings and materials.
Properties
CAS No. |
639066-09-4 |
|---|---|
Molecular Formula |
C25H55NOSi |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
3-[dimethyl(octadecyl)silyl]oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C25H55NOSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28(4,5)27-24-22-23-26(2)3/h6-25H2,1-5H3 |
InChI Key |
MYCRXWWELPMRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-](/img/structure/B12600227.png)
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
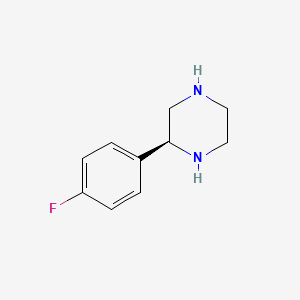
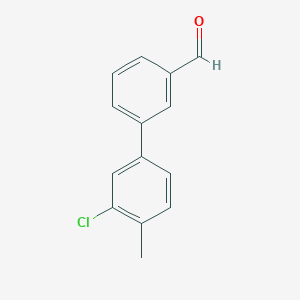
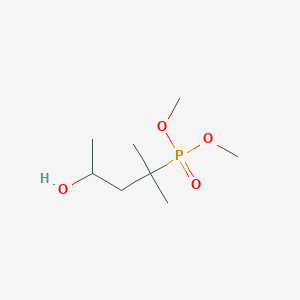
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
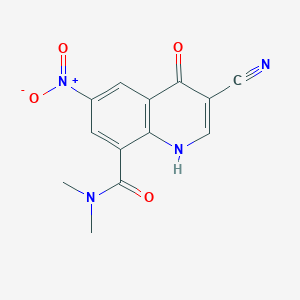

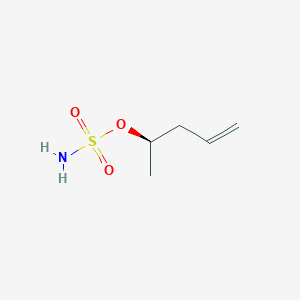
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
